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Compound of Interest

Compound Name:
5'-DMTr-dG(iBu)-Methyl

phosphonamidite

Cat. No.: B15586143 Get Quote

CAS Number: 115131-08-3

This technical guide provides a comprehensive overview of 5'-DMTr-dG(iBu)-Methyl
phosphonamidite, a critical building block in the chemical synthesis of modified

oligonucleotides. It is intended for researchers, scientists, and professionals in the field of drug

development and nucleic acid chemistry. This document details the properties, synthesis, and

applications of this compound, with a focus on its role in creating methylphosphonate linkages

in synthetic DNA.

Introduction
5'-DMTr-dG(iBu)-Methyl phosphonamidite is a protected deoxyguanosine nucleoside

phosphonamidite. It is specifically designed for incorporation into synthetic oligonucleotides to

generate a methylphosphonate backbone modification.[1][2] This modification replaces the

naturally occurring anionic phosphodiester linkage with a non-ionic methylphosphonate group.

The resulting oligonucleotides exhibit enhanced resistance to nuclease degradation, a crucial

property for their use as therapeutic agents, particularly in antisense applications.[2]

Physicochemical Properties
A summary of the key physicochemical properties of 5'-DMTr-dG(iBu)-Methyl
phosphonamidite is presented in the table below.
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Property Value Reference

CAS Number 115131-08-3 [1]

Molecular Formula C42H53N6O7P [1]

Molecular Weight 784.9 g/mol [1]

Appearance Solid [3]

Purity ≥95.0% [3]

Storage Conditions -20°C [1]

Solubility
Dry acetonitrile or

tetrahydrofuran (THF)
[2]

Synthesis of 5'-DMTr-dG(iBu)-Methyl
Phosphonamidite
The synthesis of this phosphonamidite is a multi-step process that involves the strategic

protection of reactive functional groups on the deoxyguanosine nucleoside. The general

synthetic route is as follows:

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of deoxyguanosine is protected

with a 4,4'-dimethoxytrityl (DMTr) group. This acid-labile protecting group is essential for the

stepwise, 3'-to-5' direction of solid-phase oligonucleotide synthesis.[2]

Protection of the Exocyclic Amine: The N2 exocyclic amine of the guanine base is protected

with an isobutyryl (iBu) group. This prevents unwanted side reactions during the

phosphitylation and coupling steps.[2]

Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a

phosphitylating agent, such as chloro(diisopropylamino)methoxyphosphine, to introduce the

methyl phosphonamidite moiety.

This carefully controlled synthesis ensures the production of a high-purity building block ready

for use in automated oligonucleotide synthesizers.
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Experimental Protocol: Solid-Phase Oligonucleotide
Synthesis
The incorporation of 5'-DMTr-dG(iBu)-Methyl phosphonamidite into an oligonucleotide chain

follows the well-established phosphoramidite method on a solid support, typically controlled

pore glass (CPG). A standard synthesis cycle consists of four main steps: deblocking, coupling,

capping, and oxidation.

Synthesis Cycle
The following diagram illustrates the workflow of a single coupling cycle in solid-phase

oligonucleotide synthesis.

Deblocking
(Removal of 5'-DMTr)

Coupling
(Addition of Phosphonamidite)

Capping
(Acetylation of Unreacted 5'-OH)

Oxidation
(P(III) to P(V))

Next Cycle
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Figure 1: Automated Oligonucleotide Synthesis Cycle.

Detailed Steps:
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Deblocking (Detritylation): The synthesis begins with the removal of the acid-labile DMTr

protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is

typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid

(TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[4][5]

Coupling: The 5'-DMTr-dG(iBu)-Methyl phosphonamidite, dissolved in an anhydrous

solvent (THF is often preferred for dG phosphonamidites), is activated by a weak acid, such

as 1H-tetrazole or 4,5-dicyanoimidazole (DCI). The activated phosphonamidite then reacts

with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6] Achieving high

coupling efficiency at this step is critical for the synthesis of long, high-purity

oligonucleotides.

Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent

cycles, any free 5'-hydroxyl groups that did not react during the coupling step are

permanently blocked. This is typically done by acetylation using a mixture of acetic anhydride

and N-methylimidazole.[5]

Oxidation: The newly formed trivalent phosphite triester linkage is unstable and is therefore

oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a

solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[5]

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support,

and all protecting groups are removed. For oligonucleotides containing methylphosphonate

linkages, a specific deprotection procedure is required to avoid degradation of the base-labile

methylphosphonate backbone. A novel one-pot procedure has been developed that involves a

brief treatment with dilute ammonia followed by ethylenediamine at room temperature.[7] This

method has been shown to be superior to traditional two-step methods, resulting in higher

yields of the final product.[7]

Purification and Analysis
The crude oligonucleotide product is a mixture of the full-length sequence and shorter failure

sequences. Purification is typically performed using high-performance liquid chromatography

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.biotage.com/hubfs/bynder/Document/PPS676-biotage-solid-phase-oligonucleotide-synthesis-white-paper.pdf
https://www.benchchem.com/product/b15586143?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Chemical_Synthesis_of_2_O_Methylguanosine_Phosphoramidites_for_Oligonucleotide_Synthesis.pdf
https://www.biotage.com/hubfs/bynder/Document/PPS676-biotage-solid-phase-oligonucleotide-synthesis-white-paper.pdf
https://www.biotage.com/hubfs/bynder/Document/PPS676-biotage-solid-phase-oligonucleotide-synthesis-white-paper.pdf
https://www.researchgate.net/publication/14695862_Deprotection_of_methylphosphonate_oligonucleotides_using_a_novel_one-pot_procedure
https://www.researchgate.net/publication/14695862_Deprotection_of_methylphosphonate_oligonucleotides_using_a_novel_one-pot_procedure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(HPLC), often with a reversed-phase column.[7] The purity and identity of the final product can

be confirmed by techniques such as mass spectrometry.

Application in Antisense Therapy: Targeting the
MAPK Signaling Pathway
Oligonucleotides containing methylphosphonate linkages are of significant interest as

antisense therapeutic agents. Their neutral backbone allows for better cellular uptake

compared to charged phosphodiester oligonucleotides, and their nuclease resistance prolongs

their activity in a biological environment.

A notable application of antisense oligonucleotides is in the modulation of signaling pathways

involved in cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling

cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a

hallmark of many cancers, including melanoma.[8][9]

Recent studies have shown that antisense oligonucleotides can be designed to target long

non-coding RNAs (lncRNAs) that regulate the expression of key components of the MAPK

pathway. For example, an antisense oligonucleotide targeting the lncRNA MALAT1 has been

shown to downregulate its expression, leading to a subsequent decrease in the expression of

the BRAF kinase, a critical protein in the MAPK pathway.[8][10]

The following diagram illustrates the mechanism of action of a methylphosphonate-modified

antisense oligonucleotide targeting the MAPK signaling pathway.
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Figure 2: Antisense Oligonucleotide Targeting the MAPK Pathway.
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Conclusion
5'-DMTr-dG(iBu)-Methyl phosphonamidite is a vital reagent for the synthesis of nuclease-

resistant oligonucleotides. The methylphosphonate modification it imparts offers significant

advantages for the development of antisense therapeutics. A thorough understanding of its

properties and the nuances of its use in solid-phase synthesis is essential for the successful

production of high-quality modified oligonucleotides for research and clinical applications. The

ability to rationally design and synthesize these molecules opens up new avenues for targeting

disease-related signaling pathways, as exemplified by the modulation of the MAPK pathway in

cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15586143#5-dmtr-dg-ibu-methyl-phosphonamidite-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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